molecular formula C7H3BrINS B8684556 7-bromo-5-iodo-1,2-benzothiazole

7-bromo-5-iodo-1,2-benzothiazole

Cat. No.: B8684556
M. Wt: 339.98 g/mol
InChI Key: BVWBDSMLSLKZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-5-iodo-1,2-benzothiazole is a heterocyclic compound that features both bromine and iodine substituents on a benzo[d]isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-iodo-1,2-benzothiazole typically involves the halogenation of benzo[d]isothiazole derivatives. One common method includes the bromination and iodination of benzo[d]isothiazole using bromine and iodine reagents under controlled conditions. The reaction conditions often require the use of solvents like acetic acid or dichloromethane and catalysts to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-bromo-5-iodo-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-bromo-5-iodo-1,2-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-5-iodo-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the central nervous system .

Comparison with Similar Compounds

  • 5-Bromo-benzo[d]isothiazole
  • 7-Iodo-benzo[d]isothiazole
  • Benzo[d]isothiazole-3-carboxylic acid

Comparison: 7-bromo-5-iodo-1,2-benzothiazole is unique due to the presence of both bromine and iodine substituents, which impart distinct reactivity and properties compared to its mono-halogenated counterparts. This dual halogenation allows for more versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C7H3BrINS

Molecular Weight

339.98 g/mol

IUPAC Name

7-bromo-5-iodo-1,2-benzothiazole

InChI

InChI=1S/C7H3BrINS/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H

InChI Key

BVWBDSMLSLKZDA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NS2)Br)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of p-toluenesulfonic acid monohydrate (1.36 g, 7.2 mmol) in acetonitrile (8.5 mL) was added 7-bromo-benzo[d]isothiazol-5-ylamine (400 mg, 1.74 mmol). The resulting suspension was cooled to 10 to 15° C. and a solution of sodium nitrite (331 mg, 4.8 mmol) and potassium iodide (996 mg, 6 mmol) in water (1.5 mL) was added gradually. The reaction mixture was stirred for 10 min and then allowed to come to RT and stirred for 16 h. The reaction mixture was treated with water (5 mL) and aqueous 1.0 N sodium bicarbonate solution (15 mL), and aqueous 2.0 N sodium thiosulfate solution (10 mL). The precipitate was collected by filtration and the purified by column chromatography (25% ethyl acetate:hexanes) to afford 300 mg (50%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 8.9 (s, 1H), 8.37 (d, J=1.2 Hz, 1H), 7.91 (d, J=1.5 Hz, 1H).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
331 mg
Type
reactant
Reaction Step Two
Quantity
996 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
50%

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